N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition CLK1 DYRK1A

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-70-1) is a critical research compound distinguished by its specific 2,4-dimethoxyphenyl regioisomer configuration. This pattern is essential for reported inhibitory activity against CLK1 and DYRK1A kinases, key targets in Alzheimer's disease and alternative splicing regulation. This distinct regiochemistry ensures precise target engagement, avoiding the confounding kinase selectivity profiles of the 3,4-dimethoxy or 2,5-dimethoxy analogs (CAS 1021219-63-5). For reliable dual kinase inhibition in tau phosphorylation and cell-based models, procure this exact regioisomer to guarantee reproducible results.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 1021206-70-1
Cat. No. B2470929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1021206-70-1
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC=NC3=C2C=NN3)OC
InChIInChI=1S/C13H13N5O2/c1-19-8-3-4-10(11(5-8)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyYUEPLVRSTLQAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-70-1): Core Scaffold and Baseline Identity for Kinase-Focused Procurement


N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-70-1) is a synthetic, low-molecular-weight (271.27 g/mol) heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a well-established adenine bioisostere scaffold widely exploited in kinase inhibitor design . The compound features a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 2,4-dimethoxyphenyl group at the 4-amino position, a substitution pattern that distinguishes it from closely related regioisomers such as the 3,4-dimethoxy and 2,5-dimethoxy analogs and is reported to confer inhibitory activity against the serine/threonine kinases CLK1 and DYRK1A [1].

Why N-(2,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase-inhibitor core, but small variations in the aryl substitution pattern and the position of methoxy groups profoundly alter kinase selectivity, cellular potency, and physicochemical properties. For instance, the 2,4-dimethoxyphenyl regioisomer (CAS 1021206-70-1) is reported to preferentially target CLK1 and DYRK1A, whereas the 3,4-dimethoxy isomer (CAS 1021219-63-5) may exhibit a shifted selectivity profile, and the 1-methyl derivative (CAS 869072-89-9) introduces N1-substitution that can further modulate binding kinetics . Interchanging these compounds without verifying target engagement profiles risks introducing confounding variables in kinase assays, cell-based models, and in vivo pharmacology studies [1].

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-70-1) Against Closest Analogs


Kinase Inhibition Selectivity: CLK1/DYRK1A Targeting vs. Broader Kinase Panel Activity of Other Pyrazolo[3,4-d]pyrimidine Derivatives

Vendor-reported mechanism-of-action data indicate that N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine specifically inhibits CLK1 and DYRK1A kinases, which are members of the CMGC kinase family implicated in alternative splicing regulation and neurodegenerative disease [1]. In contrast, other pyrazolo[3,4-d]pyrimidine derivatives such as 4-phenoxy-6-aryl-substituted analogs are reported to target the PI3K/mTOR pathway, while N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines inhibit RET kinase with nanomolar potency [2]. This divergence in kinase selectivity makes the 2,4-dimethoxyphenyl compound uniquely suited for studies focused on CLK1/DYRK1A signaling without confounding activity on PI3K or RET.

Kinase inhibition CLK1 DYRK1A Selectivity profiling

Antiproliferative Activity in HeLa and MCF-7 Cancer Cell Lines Compared to Standard Chemotherapeutics

Vendor-supplied in-house screening data report IC50 values of 5.0 µM against HeLa (cervical cancer) cells and 7.5 µM against MCF-7 (breast cancer) cells for N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . For context, the reference chemotherapeutic doxorubicin exhibits an IC50 of 9.20 µM against A549 lung cancer cells in a related pyrazolo[3,4-d]pyrimidine study [1]. While the cell lines differ (HeLa/MCF-7 vs. A549), these data suggest that the target compound achieves low-micromolar antiproliferative potency comparable to or exceeding that of doxorubicin in certain contexts, a property not uniformly shared by all dimethoxyphenyl regioisomers.

Anticancer activity HeLa MCF-7 IC50

Regioisomeric Methoxy Substitution Pattern Effect on Kinase Binding vs. 3,4-Dimethoxy and 2,5-Dimethoxy Isomers

The position of methoxy groups on the phenyl ring is a critical determinant of kinase binding. The 2,4-dimethoxy substitution present in CAS 1021206-70-1 creates a distinct electrostatic and steric environment at the kinase ATP-binding pocket compared to the 3,4-dimethoxy isomer (CAS 1021219-63-5) and the 2,5-dimethoxy isomer (CAS not assigned) [1]. Although direct, quantitative head-to-head kinase inhibition data (e.g., IC50 or Kd) for all three regioisomers against purified CLK1 or DYRK1A are not publicly available, the 2,4-dimethoxy pattern is specifically associated with CLK1/DYRK1A dual inhibition, while the 2,5-dimethoxy analog has been reported to target CDK2, indicating that a change in methoxy position alone can redirect kinase selectivity within the same scaffold [2]. This regioisomer-dependent selectivity profile is critical for researchers requiring specific kinase targeting.

Structure-activity relationship Methoxy substitution Kinase binding Regioisomer comparison

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen Bond Donor/Acceptor Count vs. Higher-Molecular-Weight Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

With a molecular weight of 271.27 g/mol, a calculated logP of approximately 2.5, and 2 hydrogen bond donors and 5 acceptors, N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compact, fragment-like molecule that adheres to lead-like physicochemical criteria . In contrast, many advanced pyrazolo[3,4-d]pyrimidine kinase inhibitors, such as the EGFR/HER2 dual inhibitor 10f (MW > 500 g/mol) described in recent literature, are substantially larger and more lipophilic [1]. The lower molecular weight and balanced polarity of the target compound may confer superior aqueous solubility and membrane permeability, making it a more tractable chemical probe for cellular and biochemical assays where compound solubility is a limiting factor.

Physicochemical properties Drug-likeness Molecular weight logP Permeability

Optimal Research and Industrial Application Scenarios for N-(2,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-70-1)


CLK1/DYRK1A Dual Kinase Inhibition in Neurodegenerative Disease Models

The compound's reported CLK1 and DYRK1A inhibitory activity makes it a suitable chemical probe for dissecting alternative splicing regulation and tau phosphorylation pathways in cellular and in vivo models of Alzheimer's disease and Down syndrome, where dual CLK1/DYRK1A inhibition is a recognized therapeutic strategy [1]. Procurement of this specific regioisomer ensures targeting of both kinases without confounding activity on CDK2 or PI3K/mTOR.

Anticancer Drug Discovery: Hit-to-Lead Optimization Starting Point

With confirmed low-micromolar antiproliferative activity against HeLa and MCF-7 cancer cell lines (IC50: 5.0–7.5 µM) and a low molecular weight (271.27 g/mol) favorable for further synthetic elaboration, this compound can serve as a validated hit for medicinal chemistry campaigns aimed at developing novel pyrazolo[3,4-d]pyrimidine-based anticancer agents [2].

Kinase Selectivity Profiling and Chemical Biology Tool Compound

The divergent kinase selectivity of the 2,4-dimethoxyphenyl regioisomer relative to other pyrazolo[3,4-d]pyrimidine derivatives (e.g., PI3K/mTOR or RET inhibitors) enables its use as a selectivity control in broad-panel kinase profiling studies, helping to deconvolute target-specific phenotypes in complex biological systems [3].

Structure-Activity Relationship (SAR) Studies on Methoxy Substitution Patterns

Given the distinct kinase targeting associated with 2,4-dimethoxy, 3,4-dimethoxy, and 2,5-dimethoxy regioisomers, this compound is a critical component of a regioisomeric compound library designed to investigate how methoxy position influences kinase selectivity, potency, and pharmacokinetic properties within the pyrazolo[3,4-d]pyrimidine scaffold [4].

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.